molecular formula C8H11BrClN3 B15214701 5-Bromo-2-chloro-N,N-diethylpyrimidin-4-amine CAS No. 57054-88-3

5-Bromo-2-chloro-N,N-diethylpyrimidin-4-amine

Cat. No.: B15214701
CAS No.: 57054-88-3
M. Wt: 264.55 g/mol
InChI Key: HLTVDIWJSHPQLF-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-N,N-diethylpyrimidin-4-amine is an organic compound with the molecular formula C10H14BrClN3 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-chloro-N,N-diethylpyrimidin-4-amine typically involves the halogenation of pyrimidine derivatives. One common method is the bromination and chlorination of pyrimidine, followed by the introduction of the diethylamine group. The reaction conditions often require the use of solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper complexes.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-chloro-N,N-diethylpyrimidin-4-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Bromo-2-chloro-N,N-diethylpyrimidin-4-amine has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting cancer and infectious diseases.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.

    Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators.

    Industrial Applications: The compound is utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 5-Bromo-2-chloro-N,N-diethylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, depending on the target enzyme or receptor.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-chloropyrimidine: A simpler derivative with similar halogenation but without the diethylamine group.

    5-Bromo-2,4-dichloropyrimidine: Contains an additional chlorine atom, making it more reactive in substitution reactions.

    5-Bromo-2-chloro-N,N-dimethylbenzamide: A structurally related compound with different functional groups.

Uniqueness

5-Bromo-2-chloro-N,N-diethylpyrimidin-4-amine is unique due to the presence of both bromine and chlorine atoms, as well as the diethylamine group. This combination of functional groups provides distinct reactivity and potential for diverse applications in medicinal chemistry and organic synthesis.

Properties

CAS No.

57054-88-3

Molecular Formula

C8H11BrClN3

Molecular Weight

264.55 g/mol

IUPAC Name

5-bromo-2-chloro-N,N-diethylpyrimidin-4-amine

InChI

InChI=1S/C8H11BrClN3/c1-3-13(4-2)7-6(9)5-11-8(10)12-7/h5H,3-4H2,1-2H3

InChI Key

HLTVDIWJSHPQLF-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC(=NC=C1Br)Cl

Origin of Product

United States

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